molecular formula C23H22N4O4 B5574850 2-({3-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}methyl)-1H-isoindole-1,3(2H)-dione

2-({3-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}methyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B5574850
M. Wt: 418.4 g/mol
InChI Key: IZOIDJCILHHFAF-UHFFFAOYSA-N
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Description

2-({3-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}methyl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.16410520 g/mol and the complexity rating of the compound is 739. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The compound , due to its complex structure, is likely a subject of interest in the synthesis and structural analysis of heterocyclic compounds. For instance, research on similar quinazolinone derivatives has demonstrated their synthesis through various chemical reactions, highlighting the regioselectivity and potential antioxidant properties of these compounds (Tomassoli et al., 2016). Additionally, studies have explored the preparation of related sulfur-transfer agents, indicating a broader applicability in chemical synthesis (Klose, Reese, & Song, 1997).

Molecular Interactions and Crystal Structure

Research on molecular interactions and crystal structures of related compounds provides insights into their chemical behavior and potential applications. For example, the crystal and molecular structure analysis of isoindoline derivatives has been conducted to understand their molecular geometry and intermolecular interactions (Duru et al., 2018). Such studies are crucial for the development of new materials and pharmaceutical agents.

Chemical Reactivity and Modification

The reactivity of related quinazoline and isoindoline compounds has been extensively studied, revealing their potential for further chemical modifications. Investigations into the reactivity with nucleophilic and non-nucleophilic bases have shown the versatility of these compounds in synthetic chemistry, leading to the formation of various derivatives with potential applications in medicinal chemistry and material science (Grytsak et al., 2021).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. It’s important to refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and optimized for potential use as a therapeutic agent .

Properties

IUPAC Name

2-[[3-(2-morpholin-4-ylethyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c28-21-16-5-1-2-6-17(16)22(29)27(21)15-20-24-19-8-4-3-7-18(19)23(30)26(20)10-9-25-11-13-31-14-12-25/h1-8H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOIDJCILHHFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(=NC3=CC=CC=C3C2=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.